2-Chloro-4-methoxypyrimidine synthesis and characterization
2-Chloro-4-methoxypyrimidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methoxypyrimidine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom and a methoxy group on a pyrimidine core, offers versatile opportunities for chemical modification. This versatility allows for the construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of a wide array of potential therapeutic agents.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and safety considerations for 2-Chloro-4-methoxypyrimidine, intended to serve as a practical guide for professionals in the field.
Physicochemical Properties
2-Chloro-4-methoxypyrimidine is typically a white to light yellow crystalline powder at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Melting Point | 54-58 °C | [3] |
| Boiling Point | 268.8 °C @ 760 mmHg | [3] |
| 96-97 °C @ 18 Torr | [4] | |
| Density | 1.293 g/cm³ | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| CAS Number | 22536-6-3 |
Synthesis of 2-Chloro-4-methoxypyrimidine
A common and efficient method for the synthesis of 2-Chloro-4-methoxypyrimidine involves the selective nucleophilic substitution of a methoxy group for a chlorine atom on a dichloropyrimidine precursor. The following protocol details a representative procedure starting from 2,4-dichloropyrimidine.
General Synthesis Workflow
The synthesis involves the reaction of 2,4-dichloropyrimidine with a controlled amount of sodium methoxide. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective substitution, yielding the desired product.
Caption: General workflow for the synthesis of 2-Chloro-4-methoxypyrimidine.
Detailed Experimental Protocol
This protocol is a generalized representation based on common organic synthesis techniques for similar compounds and should be adapted and optimized based on laboratory conditions and scale.
Materials:
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2,4-Dichloropyrimidine
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Sodium metal
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Anhydrous Methanol
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
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Deionized water
Procedure:
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Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (100 mL). Cool the flask to 0-5 °C using an ice bath. Carefully add sodium metal (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the sodium has dissolved to form a clear solution of sodium methoxide.
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Reaction: In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (100 mL). Cool this solution to 10-20 °C.
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Slowly add the prepared sodium methoxide solution dropwise to the 2,4-dichloropyrimidine solution over 1-2 hours, maintaining the temperature between 10-20 °C.
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After the addition is complete, allow the reaction mixture to warm to 30-35 °C and stir for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.
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Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
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Pour the residue into ice water and extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with saturated brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by silica gel column chromatography to afford pure 2-Chloro-4-methoxypyrimidine as a white to off-white solid.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of typical analytical data.
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 8.46 (d, J=5.7 Hz, 1H), 7.01 (d, J=5.7 Hz, 1H), 3.94 (s, 3H) | [3] |
| ¹³C NMR | Data available in spectral databases such as SpectraBase. | [2] |
| Mass Spec. (GC-MS) | m/z: 144 (M⁺), 114, 79 | [2] |
| Infrared (IR) | Data available in spectral databases such as SpectraBase. Characteristic peaks for C-O-C stretch, C=N stretch, and C-Cl stretch are expected. | [2] |
Interpretation of ¹H NMR Spectrum:
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The singlet at 3.94 ppm corresponds to the three protons of the methoxy (-OCH₃) group.
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The two doublets at 8.46 ppm and 7.01 ppm are characteristic of the two coupled protons on the pyrimidine ring, confirming the substitution pattern.
Applications in Drug Development
2-Chloro-4-methoxypyrimidine serves as a critical intermediate in the synthesis of various biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is leveraged in the development of potential drug candidates for treating a range of conditions, including:
Caption: Role of 2-Chloro-4-methoxypyrimidine as a versatile synthetic intermediate.
Safety and Handling
Proper handling of 2-Chloro-4-methoxypyrimidine is crucial due to its potential hazards. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
| Hazard Class | GHS Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [2][3] |
| Eye Irritation | H319: Causes serious eye irritation | [2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | [2][3] |
Precautionary Statements (Selected):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
2-Chloro-4-methoxypyrimidine
Meisenheimer Complex
2-Substituted-4-methoxypyrimidine
